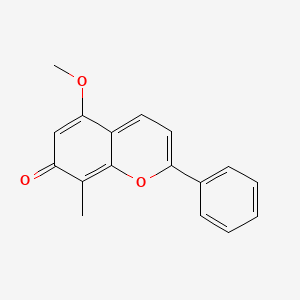![molecular formula C10H12N6O3 B11856966 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine CAS No. 918334-40-4](/img/structure/B11856966.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
2-(2-(6-Amino-3H-purin-3-yl)acetamido)acetic acid: A closely related compound with an amino group instead of a methylamino group.
Uniqueness
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and the acetamido group differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propiedades
Número CAS |
918334-40-4 |
|---|---|
Fórmula molecular |
C10H12N6O3 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-8)16(5-15-9)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,13,14)(H,18,19) |
Clave InChI |
QGCXJDZIRKPZSE-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


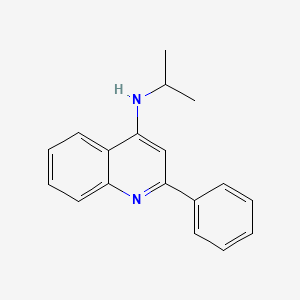
![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
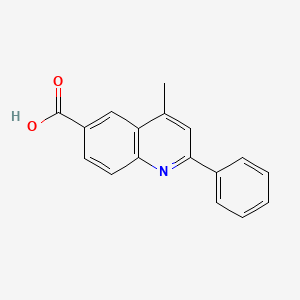

![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
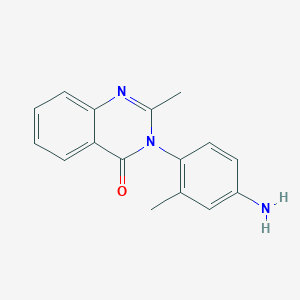
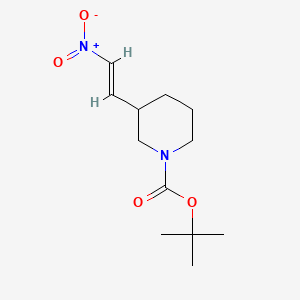

![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)



